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Compound of Interest

Compound Name: N-Oleoyl alanine

Cat. No.: B15544588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of N-Oleoyl alanine
(OlAla) and other related bioactive lipids, including N-oleoyl glycine (OlGly),

Oleoylethanolamide (OEA), Palmitoylethanolamide (PEA), and Anandamide (AEA). The

information presented is intended to support research and drug development efforts in the field

of lipid signaling.

Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic data for N-Oleoyl alanine and

related lipids in rodents. It is important to note that direct comparative studies under identical

experimental conditions are limited. Therefore, this compilation brings together data from

various sources to provide a comprehensive overview.

Table 1: Comparative Pharmacokinetics in Mice (Intraperitoneal Administration)
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Compo
und

Dose
(mg/kg)

Cmax
(pmol/m
L or
pmol/g)

Tmax
(min)

AUC
(pmol/m
Lmin or
pmol/g
min)

Half-life
(t½)

Tissue
Referen
ce

N-Oleoyl

alanine

(OlAla)

50
~8,400

(Plasma)
~20

Not

Reported

Not

Reported
Plasma [1]

50
~379

(Brain)
~20

Not

Reported

Not

Reported
Brain [2]

N-oleoyl

glycine

(OlGly)

50
~14,000

(Plasma)
5-20

Not

Reported

Not

Reported
Plasma [1][2]

50
~336

(Brain)
5-20

Not

Reported

Not

Reported
Brain [2]

Note: Cmax and Tmax for OlAla and OlGly are estimated from the provided concentration-time

profiles. AUC and half-life were not reported in the cited studies.

Table 2: Pharmacokinetics of Related Lipids in Rodents (Various Administration Routes)
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Comp
ound

Speci
es

Dose
(mg/k
g)

Route Cmax Tmax AUC
Half-
life
(t½)

Tissu
e

Refer
ence

Oleoyl

ethano

lamide

(OEA)

Rat 1 IV

~25

ng/mL

(Plasm

a)

~2 min

Not

Report

ed

Not

Report

ed

Plasm

a
[3]

Rat 1 IV

~75

ng/g

(Brain)

~5 min

Not

Report

ed

Not

Report

ed

Brain [3]

Palmit

oyleth

anola

mide

(PEA)

Rat 100 Oral

Not

Report

ed

~15

min

6525 ±

1372

ng*min

/mL

~12

min

(estim

ated)

Plasm

a
[4]

Anand

amide

(AEA)

Mouse 50 IV

Not

Quanti

fied

< 1

min

Not

Report

ed

Very

Short

Brain/

Plasm

a

[3]

Note: The data for OEA, PEA, and AEA are from different studies with varying experimental

conditions, which should be considered when making comparisons.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic

studies. Below are summaries of the experimental protocols from the cited research.

Pharmacokinetics of N-Oleoyl alanine (OlAla) and N-
oleoyl glycine (OlGly) in Mice[1][2]

Animal Model: Male and female ICR mice.

Drug Preparation and Administration: OlAla and OlGly were dissolved in a vehicle of ethanol,

Emulphor, and saline (1:1:18 ratio). A dose of 50 or 60 mg/kg was administered via
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intraperitoneal (i.p.) injection.

Blood and Tissue Collection: Plasma and brain tissue were collected at 5, 10, 20, 30, 45, 60,

75, and 120 minutes post-injection.

Analytical Method: Quantification of OlAla and OlGly in plasma and brain homogenates was

performed using high-performance liquid chromatography-tandem mass spectrometry

(HPLC-MS/MS).

Pharmacokinetics of Oleoylethanolamide (OEA) in
Rats[3][5]

Animal Model: Male Wistar rats.

Drug Preparation and Administration: For intravenous (IV) studies, ¹³C-OEA was

administered at 1 mg/kg. For intraperitoneal (i.p.) studies, OEA was administered, and tissue

levels were measured at various time points.

Blood and Tissue Collection: Blood and brain samples were collected at multiple time points

(e.g., 2.5, 5, 15, 30, and 60 minutes) after i.p. injection. For IV studies, plasma and brain

concentrations were measured over 90 minutes.

Analytical Method: OEA levels were quantified using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Pharmacokinetics of Palmitoylethanolamide (PEA) in
Rats[4][6]

Animal Model: Male Wistar rats.

Drug Preparation and Administration: N-[1-¹⁴C]-PEA was administered intraperitoneally to

investigate tissue distribution. For oral administration studies, PEA was given in a corn oil

suspension.

Tissue Distribution: Radioactivity was measured in various tissues, including the adrenal

gland, diaphragm, spleen, kidney, testis, lung, liver, heart, brain, and plasma.
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Analytical Method: Radioactivity was quantified by scintillation counting. For non-

radiolabeled studies, HPLC-MS/MS is typically used.

Pharmacokinetics of Anandamide (AEA) in Mice[3]
Animal Model: Male mice.

Drug Preparation and Administration: ³H-Anandamide (50 mg/kg) was administered

intravenously (i.v.).

Blood and Tissue Collection: Brain, adrenal gland, and plasma were collected at 1, 5, 15,

and 30 minutes post-injection.

Analytical Method: ³H-Anandamide and its metabolites were separated by HPLC and

quantified by radiometric detection.

Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are

provided in Graphviz DOT language.

Signaling Pathways
These lipids exert their biological effects through various signaling pathways, most notably by

activating peroxisome proliferator-activated receptor-alpha (PPAR-α) and interacting with the

endocannabinoid system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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